molecular formula C17H12Cl2F3NO3 B2936143 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate CAS No. 1524717-10-9

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate

Cat. No.: B2936143
CAS No.: 1524717-10-9
M. Wt: 406.18
InChI Key: MOVYOYMOAPQWGX-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate is a synthetic organic compound with the molecular formula C17H12Cl2F3NO3 and a molecular weight of 406.18 g/mol . This chemical features a benzoate ester core linked to a 2-(trifluoromethyl)benzyl group via a carbamoyl bridge, incorporating both dichloro and trifluoromethyl substituents. These features make it a valuable intermediate in medicinal chemistry and drug discovery research. Fluorinated compounds, like this one, are of significant interest in pharmaceutical development because the introduction of fluorine atoms can profoundly improve a molecule's properties, such as its metabolic stability, cell membrane permeability, and overall bioavailability . Researchers can utilize this compound as a key building block in structure-activity relationship (SAR) studies, particularly in the exploration of novel antiandrogens for prostate cancer research, where trifluoromethyl-containing scaffolds have demonstrated potent activity . Its structure, characterized by the SMILES string FC(F)(F)C1=C(CNC(=O)COC(=O)C2=C(Cl)C=CC(Cl)=C2)C=CC=C1, offers multiple sites for further chemical modification . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-12(14(19)7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYOYMOAPQWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been synthesized and evaluated for their analgesic potential. These compounds have shown to interact with opioid receptors, suggesting that our compound of interest may also target similar receptors.

Biochemical Pathways

Related compounds have been shown to affect pain perception pathways. These compounds may work by inhibiting the release of certain neurotransmitters involved in pain signaling, thereby reducing the sensation of pain.

Result of Action

Related compounds have shown potent analgesic efficacy. These compounds have been found to relieve pain effectively, suggesting that our compound of interest may have similar effects.

Biological Activity

The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H10Cl2F3NO2\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{F}_3\text{N}O_2

This structure includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.

Preliminary studies suggest that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors. For instance, a related compound was identified as a potent inhibitor of c-KIT kinase, which plays a crucial role in various cancers, including gastrointestinal stromal tumors (GISTs) .
  • Antimicrobial Activity : The presence of the dichlorobenzoate moiety may contribute to antimicrobial properties, as halogenated benzoates are often associated with such activities.

Anticancer Activity

A study focusing on related compounds indicated that they possess significant anticancer properties. The compound's structural similarity to known c-KIT inhibitors suggests it may also inhibit cancer cell proliferation through similar pathways. In vitro assays demonstrated that compounds with trifluoromethyl groups showed enhanced potency against resistant cancer cell lines .

CompoundActivityReference
CHMFL-KIT-64c-KIT inhibitor
4-[4-(trifluoromethyl)phenyl]carbamoyl compoundsAntitumor efficacy

Antimicrobial Activity

Research indicates that compounds containing dichlorobenzoate structures exhibit antimicrobial properties. While specific data on ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate is limited, its structural analogs have shown effectiveness against various bacterial strains.

Case Studies

  • Case Study on c-KIT Inhibition : A recent study highlighted the development of c-KIT inhibitors that target mutations associated with drug resistance in GISTs. The findings suggest that modifications in the chemical structure could lead to improved efficacy against resistant forms .
  • Antimicrobial Testing : In vitro tests on structurally similar dichlorobenzoates revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Methyl 4-[2-chloro-5-(trifluoromethyl)phenylcarbamoyl]phenylcarbamate (Compound 14, )

  • Structural Similarities :
    • Both compounds feature a trifluoromethyl group and chlorinated aromatic rings.
    • A carbamate/carbamoyl group bridges aromatic systems.
  • Key Differences :
    • Compound 14 contains a phenylcarbamate linkage, while the target compound utilizes a benzoate ester.
    • The trifluoromethyl group in Compound 14 is on a chlorophenyl ring, whereas the target compound places it on a benzyl group attached to the carbamoyl moiety.
  • Physicochemical Properties :
    • Compound 14 has a melting point of 173°C and HPLC purity of 93.33%, with UV λmax at 278.2 nm . These properties suggest moderate polarity and stability, likely shared by the target compound due to analogous halogenated and fluorinated substituents.
    • IR spectra of Compound 14 show strong C=O (1714 cm<sup>-1</sup>) and C-F (1117 cm<sup>-1</sup>) stretches, which would be expected in the target compound as well .

Sulfonylurea Herbicides ()

  • Structural Similarities :
    • Metsulfuron-methyl and triflusulfuron-methyl share methyl ester functional groups with the target compound.
  • Key Differences :
    • Sulfonylureas feature triazine rings and sulfonylurea bridges, unlike the benzoate-carbamoyl structure of the target.
    • The trifluoroethoxy group in triflusulfuron-methyl differs from the target’s trifluoromethylbenzyl group.
  • Functional Implications :
    • Sulfonylureas inhibit acetolactate synthase in plants, while the target’s dichlorobenzoate ester may act via a different mechanism, such as acetylcholinesterase inhibition (common in carbamates) .

Trimethacarb ()

  • Structural Similarities :
    • Both compounds contain carbamate/carbamoyl groups.
  • Key Differences :
    • Trimethacarb is a methylcarbamate with a trimethylphenyl group, whereas the target compound has a dichlorobenzoate ester and trifluoromethylbenzyl group.
  • Stability and Bioactivity :
    • Carbamates like trimethacarb are prone to hydrolysis under alkaline conditions, while benzoate esters (as in the target) may exhibit greater stability at physiological pH .

Analytical Data

  • LCMS and HPLC :
    • Diazaspiro compounds in exhibit molecular ions at m/z 867.0 and 853.0, with HPLC retention times of 1.31–1.37 minutes . The target compound, being smaller, would likely have a lower molecular weight and shorter retention time.
  • Spectroscopy :
    • The trifluoromethyl group in the target compound would produce distinct <sup>19</sup>F NMR signals near -60 ppm, similar to compounds in .

Q & A

Q. What analytical approaches differentiate polymorphic forms, and how do they impact bioactivity?

  • Methodology : Use X-ray diffraction (XRD) and DSC to identify polymorphs. Compare dissolution rates (USP apparatus) and cellular uptake (confocal microscopy) across forms. Correlate crystal packing (Hirshfeld analysis) with solubility and efficacy .

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